An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of (4E)-nona-1,4-dien-3-one
An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of (4E)-nona-1,4-dien-3-one
Disclaimer: (4E)-nona-1,4-dien-3-one is not a well-documented compound in scientific literature. Therefore, this guide provides predicted properties and potential experimental protocols based on the established chemistry of analogous α,β-unsaturated ketones and dienones. All quantitative data, experimental procedures, and biological activities are predictive and require experimental validation.
This technical guide offers a comprehensive overview of the predicted chemical properties, potential synthetic routes, spectroscopic characterization, and possible biological activities of (4E)-nona-1,4-dien-3-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of novel dienone structures.
Core Chemical Properties
(4E)-nona-1,4-dien-3-one is an α,β-unsaturated ketone with a conjugated system formed by a carbon-carbon double bond and a carbonyl group. This conjugation significantly influences its chemical reactivity, making the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition.[1] The structure also contains an isolated double bond, which would be expected to react similarly to a simple alkene.
Table 1: Predicted Physicochemical Properties of (4E)-nona-1,4-dien-3-one
| Property | Predicted Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 180-200 °C |
| Melting Point | Not Applicable (likely liquid at STP) |
| Density | ~0.9 g/mL |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol (B145695), acetone, dichloromethane) |
| IUPAC Name | (4E)-Nona-1,4-dien-3-one |
Proposed Synthesis Protocol: Directed Aldol (B89426) Condensation
A common and effective method for synthesizing α,β-unsaturated ketones is the aldol condensation.[2][3][4] A plausible route to (4E)-nona-1,4-dien-3-one is the directed aldol condensation between propanal and hex-2-enal, followed by dehydration.
Experimental Protocol:
-
Reaction Setup: To a solution of hex-2-enal (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and water, is added a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide). The mixture is cooled to 0-5 °C in an ice bath.
-
Aldol Addition: Propanal (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Dehydration: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to facilitate the dehydration of the intermediate aldol adduct.
-
Workup: The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral. The mixture is then transferred to a separatory funnel and extracted with an organic solvent such as diethyl ether or ethyl acetate (B1210297).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to yield the pure (4E)-nona-1,4-dien-3-one.
Caption: Proposed workflow for the synthesis of (4E)-nona-1,4-dien-3-one.
Spectroscopic Characterization
The structure of (4E)-nona-1,4-dien-3-one can be confirmed using a combination of spectroscopic methods.[5][6][7]
Table 2: Predicted Spectroscopic Data for (4E)-nona-1,4-dien-3-one
| Technique | Expected Features |
| ¹H NMR | - Signals in the olefinic region (δ 5.5-7.0 ppm) corresponding to the protons of the two double bonds. The coupling constants will be indicative of the E-configuration of the conjugated double bond. - A triplet at ~2.2-2.5 ppm for the methylene (B1212753) group adjacent to the isolated double bond. - A multiplet at ~1.4-1.6 ppm for the other methylene group. - A triplet at ~0.9 ppm for the terminal methyl group. |
| ¹³C NMR | - A signal for the carbonyl carbon at ~198-205 ppm. - Four signals in the olefinic region (~120-150 ppm). - Signals for the aliphatic carbons between 10-40 ppm. |
| Infrared (IR) | - A strong absorption band for the C=O stretch of the conjugated ketone at ~1660-1685 cm⁻¹. - C=C stretching bands at ~1600-1650 cm⁻¹. - C-H stretching bands for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively. |
| Mass Spec. (MS) | - A molecular ion peak (M⁺) at m/z = 138. - Fragmentation patterns corresponding to the loss of alkyl and acyl fragments. |
Potential Biological Activity and Signaling Pathways
Dienone compounds, particularly those with a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, have been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiparasitic effects.[8][9] A common mechanism of action for these compounds is the inhibition of the ubiquitin-proteasome system (UPS), which is crucial for the viability of cancer cells.[9]
Given its dienone structure, (4E)-nona-1,4-dien-3-one could potentially interact with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways. One such pathway is the NF-κB signaling cascade, which is often dysregulated in inflammatory diseases and cancer. Inhibition of the proteasome would lead to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately apoptosis in cancer cells.
Caption: Potential mechanism of action via proteasome inhibition.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson | Study.com [study.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
